2-Bromo-3,5-di-tert-butylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE is a complex organic compound with a unique structure that includes bromine, methyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
Scientific Research Applications
2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with similar bromine and methyl groups.
5-Bromo-2-methyl-2-pentene: Another compound with bromine and methyl groups but different structural arrangement.
2-Bromobenzyl bromide: Contains bromine and benzyl groups but lacks the thiophene moiety.
Uniqueness
2-BROMO-3,5-BIS(2-METHYL-2-PROPANYL)BENZYL (1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)CARBAMODITHIOATE is unique due to its combination of bromine, methyl, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H30BrNO2S3 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2-bromo-3,5-ditert-butylphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C20H30BrNO2S3/c1-19(2,3)14-9-13(17(21)16(10-14)20(4,5)6)11-26-18(25)22-15-7-8-27(23,24)12-15/h9-10,15H,7-8,11-12H2,1-6H3,(H,22,25) |
InChI Key |
HLJXDOPRSFCRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)CSC(=S)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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